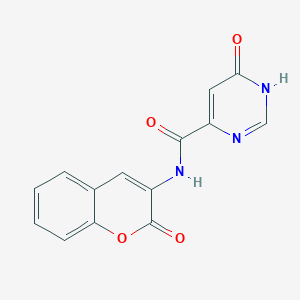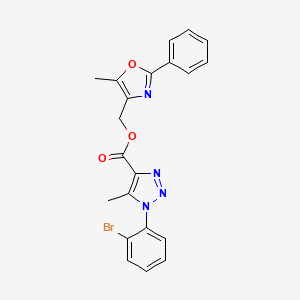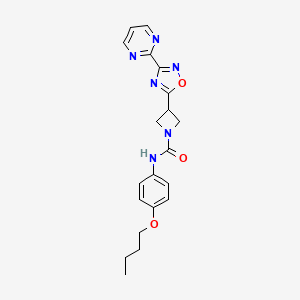
6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of chromenyl pyrimidine derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid and pyrimidine-4-carboxamide.
Condensation Reaction: The 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is reacted with pyrimidine-4-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling agents, and catalysts to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromene ring can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of 6-oxo-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide.
Reduction: Formation of 6-hydroxy-N-(2-hydroxy-2H-chromen-3-yl)pyrimidine-4-carboxamide.
Substitution: Formation of 6-halo-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 6-hydroxy-2-oxo-2H-chromen-3-carboxamide
- 6-hydroxy-2-oxo-2H-chromen-4-carboxamide
- 6-hydroxy-2-oxo-2H-chromen-7-carboxamide
Uniqueness
6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide is unique due to the presence of both chromene and pyrimidine moieties, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
6-oxo-N-(2-oxochromen-3-yl)-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-12-6-9(15-7-16-12)13(19)17-10-5-8-3-1-2-4-11(8)21-14(10)20/h1-7H,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUMPNVLUYOWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2782694.png)
![4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(4-propoxyphenyl)methyl]benzamide](/img/structure/B2782695.png)




![3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2782704.png)
![2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2782706.png)




![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2782713.png)

